Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-
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Overview
Description
Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]- is a complex organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a glycine moiety linked to a benzoyl group through a phenylamino carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]- typically involves the reaction of glycine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with phenyl isocyanate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or thioureas
Scientific Research Applications
Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-
- Glycine, N-[4-[[[(4-methylphenyl)amino]carbonyl]amino]benzoyl]-
Uniqueness
Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
59440-74-3 |
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Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-[[4-(phenylcarbamoylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H15N3O4/c20-14(21)10-17-15(22)11-6-8-13(9-7-11)19-16(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)(H,20,21)(H2,18,19,23) |
InChI Key |
QLIHYIHCKSFMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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